Einecs 280-007-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H20CuN4Na2O8S |

|---|---|

Molecular Weight |

574.0 g/mol |

IUPAC Name |

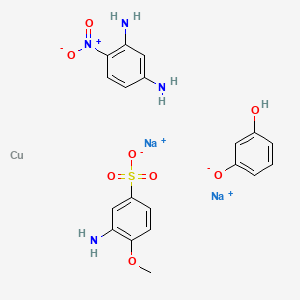

disodium;3-amino-4-methoxybenzenesulfonate;copper;3-hydroxyphenolate;4-nitrobenzene-1,3-diamine |

InChI |

InChI=1S/C7H9NO4S.C6H7N3O2.C6H6O2.Cu.2Na/c1-12-7-3-2-5(4-6(7)8)13(9,10)11;7-4-1-2-6(9(10)11)5(8)3-4;7-5-2-1-3-6(8)4-5;;;/h2-4H,8H2,1H3,(H,9,10,11);1-3H,7-8H2;1-4,7-8H;;;/q;;;;2*+1/p-2 |

InChI Key |

HJDUSPQCBUUNBC-UHFFFAOYSA-L |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)[O-])N.C1=CC(=CC(=C1)[O-])O.C1=CC(=C(C=C1N)N)[N+](=O)[O-].[Na+].[Na+].[Cu] |

Origin of Product |

United States |

Foundational & Exploratory

what are the properties of Einecs 280-007-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the properties of the substance identified by EINECS number 280-007-5. This substance is a complex organometallic compound, specifically a copper complex azo dye. While detailed experimental data for this specific proprietary substance is not publicly available, this guide compiles known information and presents representative experimental protocols and safety considerations based on the broader class of copper complex azo dyes.

Substance Identification and Core Properties

The substance with EINECS number 280-007-5 is chemically identified as "Copper, complexes with diazotized 3-amino-4-methoxybenzenesulfonic acid monosodium salt coupled with diazotized 4-nitro-1,3-benzenediamine and resorcinol, sodium salts"[1].

Table 1: Core Properties of Einecs 280-007-5

| Property | Value | Source |

| EINECS Number | 280-007-5 | [1] |

| CAS Number | 82640-07-1 | [1] |

| Molecular Formula | C19H20CuN4Na2O8S | [1] |

| Molecular Weight | 573.975 g/mol | |

| GHS Classification | Not classified as hazardous |

Computed Physicochemical Data

Table 2: Computed Physicochemical Properties

| Property | Value |

| Complexity | 474 |

| Hydrogen Bond Donor Count | 4 |

| Hydrogen Bond Acceptor Count | 11 |

| Rotatable Bond Count | 4 |

| Topological Polar Surface Area | 242 Ų |

| Heavy Atom Count | 35 |

| Covalently-Bonded Unit Count | 6 |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not published. However, the following sections describe generalized and representative methodologies for the synthesis and analysis of similar copper complex azo dyes, based on established chemical literature[2][3][4][5][6][7][8].

Synthesis of a Representative Copper Complex Azo Dye

The synthesis of copper complex azo dyes typically involves a two-step process: diazotization of an aromatic amine followed by an azo coupling reaction with a suitable coupling component, and subsequent metallization with a copper salt.

Step 1: Diazotization of an Aromatic Amine

-

Materials: Aromatic amine (e.g., 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one), Hydrochloric acid (HCl), Sodium nitrite (NaNO2), Distilled water, Ice bath.

-

Procedure:

-

Dissolve the aromatic amine in a 1:1 solution of hydrochloric acid and water.

-

Cool the solution to below 5°C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine hydrochloride solution while maintaining the temperature below 5°C and stirring continuously.

-

Continue stirring for an additional 30 minutes to ensure the complete formation of the diazonium salt solution.

-

Step 2: Azo Coupling

-

Materials: Coupling component (e.g., p-cresol), Sodium hydroxide (NaOH), Distilled water.

-

Procedure:

-

Dissolve the coupling component in a 10% aqueous solution of sodium hydroxide.

-

Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the cooled coupling component solution with vigorous stirring.

-

Maintain the temperature below 5°C during the addition.

-

The azo dye will precipitate out of the solution.

-

Filter the precipitate and wash it with cold distilled water.

-

The crude azo dye can be purified by recrystallization from an appropriate solvent (e.g., ethanol).

-

Step 3: Metallization with Copper(II)

-

Materials: Purified azo dye, Copper(II) chloride (CuCl2) or Copper(II) sulfate (CuSO4), Methanol or another suitable solvent.

-

Procedure:

-

Dissolve the purified azo dye in a suitable solvent (e.g., distilled water or ethanol) and heat to 70-80°C.

-

Dissolve the copper salt in a separate portion of the solvent.

-

Slowly add the copper salt solution to the hot azo dye solution with continuous stirring.

-

The reaction mixture is typically refluxed for several hours to ensure complete complexation.

-

The copper complex azo dye will precipitate upon cooling or after solvent evaporation.

-

Filter the product, wash with the solvent to remove unreacted starting materials, and dry.

-

Caption: General workflow for the synthesis of a copper complex azo dye.

Analytical Characterization

The synthesized copper complex azo dye can be characterized using various analytical techniques to confirm its structure and purity.

-

High-Performance Liquid Chromatography/Electrospray Ionization Mass Spectrometry (HPLC/ESI-MS): This is a powerful technique for the separation and identification of metal complex azo dyes[6].

-

UV-Visible Spectroscopy: This technique is used to determine the absorption spectrum of the dye.

-

Procedure: A dilute solution of the dye in a suitable solvent (e.g., DMSO, ethanol) is prepared, and its absorbance is measured across the UV-visible range (typically 200-800 nm). The wavelength of maximum absorbance (λmax) is a key characteristic of the dye.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule.

-

Procedure: The solid sample is typically mixed with KBr and pressed into a pellet, or analyzed as a thin film. Characteristic peaks for azo groups (N=N), aromatic rings, sulfonate groups (S=O), and metal-ligand bonds can be identified.

-

Caption: Workflow for the analytical characterization of a copper complex azo dye.

Toxicology and Safety Considerations

General Toxicity of Azo Dyes

Azo dyes are a broad class of compounds with varying toxicological profiles. A primary concern is the potential for reductive cleavage of the azo bond (-N=N-) to form aromatic amines, some of which are known or suspected carcinogens[9]. This cleavage can be mediated by bacteria in the environment or the human gut, as well as by liver enzymes[9].

Copper Toxicity

Copper is an essential trace element, but it can be toxic at high concentrations. Copper toxicity is often associated with oxidative stress[10]. The release of copper ions from copper-complexed dyes into the environment is a concern for aquatic life[11][12].

Safety and Handling

While this compound is not classified as hazardous, general laboratory safety precautions should be followed when handling this or similar chemical substances.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.

-

Storage: Store in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Caption: Key safety considerations for copper complex azo dyes.

Conclusion

This compound is a copper complex azo dye with a defined chemical identity but limited publicly available experimental data. This guide provides a summary of its known properties and offers representative experimental protocols for its synthesis and analysis based on established methods for similar compounds. The toxicological profile of this class of dyes warrants careful handling and consideration of its environmental impact. Further research would be necessary to fully elucidate the specific properties and biological interactions of this particular substance.

References

- 1. Copper, complexes with diazotized 3-amino-4-methoxybenzenesulfonic acid monosodium salt coupled with diazotized 4-nitro-1,3-benzenediamine and resorcinol, sodium salts CAS#: 82640-07-1 [chemicalbook.com]

- 2. iiardjournals.org [iiardjournals.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Analytical and Kinetic Investigation of Azo dye Arsenazo(III) as Copper(II) Derivative by Using Spectroscopic Methods - research journal [gyanvihar.org]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. Analysis of metal complex azo dyes by high-performance liquid chromatography/electrospray ionization mass spectrometry and multistage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Azo dyes and human health: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Copper: Toxicological relevance and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. daneshyari.com [daneshyari.com]

- 12. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of EINECS 280-007-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and analytical strategies required for the complete chemical structure elucidation of the complex substance identified by EINECS number 280-007-5. This entity is chemically defined as "Copper, complexes with diazotized 3-amino-4-methoxybenzenesulfonic acid monosodium salt coupled with diazotized 4-nitro-1,3-benzenediamine and resorcinol, sodium salts" (CAS No. 82640-07-1; Molecular Formula: C₁₉H₂₀CuN₄Na₂O₈S)[1][2]. Due to the intricate nature of this molecule—a copper-coordinated azo dye—a multi-faceted analytical approach is essential. This document outlines a logical workflow, details key experimental protocols, and presents data in a clear, structured format to guide researchers in the comprehensive characterization of this and structurally related compounds.

Introduction

The substance registered under EINECS 280-007-5 is a complex coordination compound, which presents unique challenges for structural elucidation. Its characterization requires a synergistic application of spectroscopic and spectrometric techniques to unravel the organic ligand structure, the nature of the azo linkages, and the coordination geometry of the central copper ion. This guide will serve as a roadmap for researchers, providing the necessary theoretical and practical framework for such an undertaking.

Proposed Structure Elucidation Workflow

A systematic approach is paramount for the successful characterization of this complex molecule. The following workflow outlines a logical sequence of analytical techniques.

Experimental Protocols and Data Presentation

Elemental and Physicochemical Analysis

Elemental Analysis: The elemental composition (C, H, N, O, S, Na, Cu) should be determined to confirm the empirical formula.

Molar Conductivity: Measurement of molar conductivity in a suitable solvent (e.g., DMSO) helps in determining the electrolytic nature of the complex.[3]

| Parameter | Expected Value | Significance |

| Elemental Composition | C: 39.76%, H: 3.51%, Cu: 11.06%, N: 9.77%, Na: 8.01%, O: 22.31%, S: 5.59% | Confirms the molecular formula C₁₉H₂₀CuN₄Na₂O₈S |

| Molar Conductance | Low value | Suggests a non-electrolytic or weakly electrolytic nature in solution |

Spectroscopic Techniques

3.2.1. UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the azo chromophore and d-d transitions of the copper ion.

Experimental Protocol:

-

Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Concentration: 10⁻⁵ M.

-

Wavelength Range: 200-800 nm.

| Absorption Band (λmax) | Assignment |

| ~250-350 nm | π → π* transitions of aromatic rings |

| ~400-500 nm | n → π* transitions of the azo group (-N=N-) |

| ~600-700 nm | d-d transitions of the Cu(II) center |

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is crucial for identifying the functional groups present in the ligand and for observing shifts upon coordination to the copper ion.

Experimental Protocol:

-

Sample Preparation: KBr pellet.

-

Spectral Range: 4000-400 cm⁻¹.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretching (resorcinol moiety) |

| ~1600-1580 | N=N stretching of the azo group |

| ~1380 | Symmetric SO₃⁻ stretching |

| ~1180 | Asymmetric SO₃⁻ stretching |

| ~500-400 | Cu-N and Cu-O stretching vibrations |

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the paramagnetic nature of the Cu(II) ion, NMR spectra may exhibit broad signals.[4] However, ¹H and ¹³C NMR are still valuable for elucidating the structure of the organic ligand.

Experimental Protocol:

-

Solvent: DMSO-d₆.

-

Instrument: High-field NMR spectrometer (≥500 MHz).

-

Note: For paramagnetic complexes, spectra should be acquired over a wider chemical shift range and at various temperatures to observe any changes in signal broadening and position.

3.2.4. Electron Spin Resonance (ESR) Spectroscopy

ESR spectroscopy is a powerful technique for studying paramagnetic species like Cu(II) complexes. It provides information about the coordination environment and geometry around the copper center.[1][5]

Experimental Protocol:

-

State: Frozen solution (in DMF or DMSO) at low temperature (e.g., 77 K).

-

Frequency: X-band (~9.5 GHz).

| ESR Parameter | Typical Value for Square Planar/Octahedral Cu(II) | Significance |

| g∥ | > 2.2 | Indicates covalent character of the metal-ligand bond |

| g⊥ | ~2.05 - 2.09 | |

| A∥ (cm⁻¹) | > 150 x 10⁻⁴ | Suggests a square-planar or tetragonally distorted octahedral geometry |

Mass Spectrometry

High-resolution mass spectrometry is essential for confirming the molecular weight and for obtaining structural information through fragmentation analysis.

Experimental Protocol (ESI-MS):

-

Ionization Mode: Negative ion electrospray ionization (ESI-) is often suitable for sulfonated compounds.[6]

-

Solvent: Acetonitrile/water mixture.

-

Analyzer: Time-of-Flight (TOF) or Orbitrap for high mass accuracy.

| m/z Value | Assignment |

| [M-2Na+H]⁻ | Molecular ion with loss of sodium |

| Fragment Ions | Corresponding to the cleavage of the azo linkages and loss of substituents |

Signaling Pathways and Logical Relationships

As this compound is primarily an industrial dye, there is currently no established direct involvement in biological signaling pathways relevant to drug development. However, the chelation of copper ions is a known mechanism in some therapeutic agents. The logical relationship for its characterization is a hierarchical process where each analytical technique provides a piece of the structural puzzle.

Conclusion

The structural elucidation of this compound requires a comprehensive and systematic analytical approach. By employing a combination of elemental analysis, molar conductivity, and a suite of spectroscopic and spectrometric techniques including UV-Vis, FT-IR, NMR, ESR, and high-resolution mass spectrometry, a complete and unambiguous assignment of its complex structure can be achieved. This guide provides the foundational knowledge and experimental considerations for researchers to successfully characterize this and other similar complex coordination compounds. While direct applications in drug development are not immediately apparent, the methodologies outlined are fundamental to the broader field of chemical and pharmaceutical analysis.

References

- 1. Structural and characterization of novel copper(II) azodye complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. youtube.com [youtube.com]

- 5. Electron paramagnetic resonance spectra of copper complexes for The Journal of Chemical Physics - IBM Research [research.ibm.com]

- 6. holcapek.upce.cz [holcapek.upce.cz]

Technical Guide: Physical and Chemical Properties of Edaravone (CAS 82640-07-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and biological properties of Edaravone, identified by CAS number 82640-07-1. Edaravone is a neuroprotective agent and free radical scavenger utilized in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][2] This document consolidates key data into structured tables, details relevant experimental methodologies, and visualizes associated biological pathways to support research and development activities.

General and Chemical Identifiers

Edaravone, chemically known as 5-methyl-2-phenyl-4H-pyrazol-3-one, is a pyrazolone derivative.[3] It exists in three tautomeric forms and is recognized for its potent antioxidant properties.[1][3]

| Identifier | Value | Reference |

| CAS Number | 82640-07-1 | [4] |

| IUPAC Name | 5-methyl-2-phenyl-4H-pyrazol-3-one | [2] |

| Synonyms | MCI-186, 3-methyl-1-phenyl-2-pyrazolin-5-one | [3][5] |

| Molecular Formula | C₁₀H₁₀N₂O | [2][6][7][8] |

| Molecular Weight | 174.20 g/mol | [3][5][6][7][8] |

Physicochemical Properties

Edaravone is a white crystalline powder.[5][6] Its physicochemical characteristics are crucial for its formulation, delivery, and pharmacokinetic profile. It readily crosses the blood-brain barrier.[1][3]

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [5][6][9][10] |

| Melting Point | 127-131 °C (129.7 °C) | [3][5][6][11] |

| Boiling Point | 287 °C at 265 mmHg | [1][3][11] |

| Density | 1.12 - 1.27 g/cm³ | [8][11][12] |

| pKa | 7.0 | [1][5][13] |

| LogP (octanol/water) | 1.12 | [1] |

Solubility Profile

Edaravone's solubility is pH-dependent due to its pKa of 7.0.[13] It is an amphiphilic compound, enabling it to scavenge both water-soluble and lipid-soluble peroxyl radicals.[5][13][14]

| Solvent | Solubility | Reference |

| Water | Slightly soluble (1.85 - 1.96 mg/mL) | [5][6][15] |

| Methanol | Freely soluble | [5][6][10] |

| Ethanol | Freely soluble | [5][6][10] |

| Acetic Acid | Freely soluble | [5][6][10] |

| Diethyl Ether | Slightly soluble | [5][6][10] |

| DMSO | Soluble to 100 mM | [7] |

| Dichloromethane | High solubility (mole fraction) | [16] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and quantification of Edaravone.

| Technique | Details | Reference |

| UV-Visible | λmax: 245 nm (in Methanol) | [17][18] |

| λmax: 242 nm (in Acetonitrile:Water 5:5) | [19][20] | |

| ¹H-NMR | Spectra available in CDCl₃ and DMSO-d₆ | [11][21][22] |

| ¹³C-NMR | Spectra available in CDCl₃ | [11][22] |

| Infrared (IR) | Spectra available | [9] |

Biological Activity and Signaling Pathways

The primary mechanism of action for Edaravone is its function as a potent free radical scavenger, which is thought to mitigate oxidative stress involved in the pathophysiology of ALS and ischemic stroke.[1][3][23] However, its activity extends to the modulation of specific signaling pathways.

Antioxidant Mechanism

Edaravone effectively scavenges hydroxyl radicals and peroxynitrite radicals, thereby inhibiting lipid peroxidation and protecting endothelial cells from damage.[1]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Edaravone - Wikipedia [en.wikipedia.org]

- 3. Mci-186 | C10H10N2O | CID 4021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Edaravone | Additional Antioxidant Compounds: R&D Systems [rndsystems.com]

- 8. Edaravone | 89-25-8 | FE22642 | Biosynth [biosynth.com]

- 9. Mci-186 | C10H10N2O | CID 4021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. alfa-api.com [alfa-api.com]

- 11. Page loading... [guidechem.com]

- 12. Edaravone | Free radical scavengers | MMP | Apoptosis | TargetMol [targetmol.com]

- 13. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? [jstage.jst.go.jp]

- 15. Development of Edaravone Ionic Liquids and Their Application for the Treatment of Cerebral Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chemmethod.com [chemmethod.com]

- 18. chemmethod.com [chemmethod.com]

- 19. theaspd.com [theaspd.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. mdpi.com [mdpi.com]

- 23. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Copper Complex 82640-07-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper complex identified by CAS number 82640-07-1 is not a discrete molecular entity but rather a complex mixture designated as "Copper, complexes with diazotized 3-amino-4-methoxybenzenesulfonic acid monosodium salt coupled with diazotized 4-nitro-1,3-benzenediamine and resorcinol, sodium salts". This substance is a copper-metallized disazo dye. Its synthesis is a multi-step process involving the diazotization of two distinct aromatic amines, their sequential coupling to a central resorcinol unit, and subsequent complexation with a copper salt. This guide provides a comprehensive overview of the synthetic pathway, including detailed experimental protocols for each stage, and a summary of typical characterization data for analogous copper-azo complexes.

Synthetic Pathway Overview

The synthesis of the target copper complex can be logically divided into three primary stages:

-

Diazotization of Aromatic Amines: The two primary aromatic amines, 3-amino-4-methoxybenzenesulfonic acid and 4-nitro-1,3-benzenediamine, are converted into their respective diazonium salts. This is typically achieved by treating the amines with sodium nitrite in an acidic medium at low temperatures.

-

Azo Coupling with Resorcinol: The diazonium salts are then reacted with resorcinol in a sequential coupling reaction. The first diazonium salt is coupled to the resorcinol molecule, followed by the coupling of the second diazonium salt to form a disazo dye. The coupling reaction is generally carried out under alkaline conditions.

-

Metallization with a Copper Salt: The final step involves the chelation of the disazo dye with a copper(II) salt, such as copper(II) sulfate or copper(II) chloride, to form the final copper complex. This process, known as metallization, enhances the stability and modifies the color of the dye.

Experimental Protocols

The following protocols are representative examples for each stage of the synthesis, based on established procedures for similar azo dye and copper complex preparations.

Stage 1: Diazotization of Aromatic Amines

Objective: To prepare the diazonium salts of 3-amino-4-methoxybenzenesulfonic acid and 4-nitro-1,3-benzenediamine.

Materials:

-

3-amino-4-methoxybenzenesulfonic acid

-

4-nitro-1,3-benzenediamine

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl, concentrated)

-

Ice

-

Deionized water

Procedure for the Diazotization of 3-amino-4-methoxybenzenesulfonic acid:

-

A solution of 3-amino-4-methoxybenzenesulfonic acid (0.01 mol) is prepared in a minimal amount of dilute hydrochloric acid and cooled to 0-5 °C in an ice bath.[1]

-

A pre-cooled aqueous solution of sodium nitrite (0.01 mol) is added dropwise to the amine solution with constant stirring, maintaining the temperature below 5 °C.[1]

-

The reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting diazonium salt solution is kept cold for the subsequent coupling reaction.

Procedure for the Diazotization of 4-nitro-1,3-benzenediamine:

-

A similar procedure is followed for the diazotization of 4-nitro-1,3-benzenediamine (0.01 mol). The amine is dissolved in dilute hydrochloric acid and cooled to 0-5 °C.

-

An aqueous solution of sodium nitrite (0.01 mol) is added slowly while maintaining the low temperature.

-

The resulting diazonium salt solution is kept in an ice bath until used in the coupling step.

Stage 2: Azo Coupling with Resorcinol

Objective: To synthesize the disazo dye by coupling the two diazonium salts with resorcinol.

Materials:

-

Resorcinol

-

Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

-

Diazonium salt solutions from Stage 1

-

Ice

-

Deionized water

Procedure:

-

Resorcinol (0.01 mol) is dissolved in a cooled (0-5 °C) aqueous solution of sodium hydroxide or sodium carbonate to form the resorcinolate anion.[1]

-

The cold diazonium salt solution of 3-amino-4-methoxybenzenesulfonic acid is added dropwise to the resorcinol solution with vigorous stirring, while maintaining the temperature at 0-5 °C and the pH in the alkaline range (pH 9-10).

-

After the first coupling is complete (indicated by a distinct color change), the cold diazonium salt solution of 4-nitro-1,3-benzenediamine is added dropwise to the reaction mixture under the same controlled temperature and pH conditions.

-

The reaction mixture is stirred for several hours until the coupling is complete. The resulting disazo dye precipitates out of the solution.

-

The precipitated dye is collected by filtration, washed with cold water, and dried.

Stage 3: Metallization with a Copper Salt

Objective: To form the final copper complex of the synthesized disazo dye.

Materials:

-

Disazo dye from Stage 2

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) or Copper(II) chloride (CuCl₂)

-

Ethanol or Water

-

Sodium hydroxide (optional, for pH adjustment)

Procedure:

-

The synthesized disazo dye (1.4 g) is dissolved in distilled water (20 ml) in a beaker and heated to 70-80 °C.[2]

-

In a separate beaker, copper(II) chloride (0.6 g) is dissolved in methanol (10 ml).[2]

-

The copper(II) chloride solution is added to the hot dye solution with continuous stirring.[2]

-

The pH of the mixture can be adjusted with a dilute solution of sodium hydroxide, and the mixture is heated and stirred at 80 °C for approximately two hours.[2]

-

After cooling to room temperature, the precipitated copper complex is collected by filtration, washed with ethanol, and dried.[2]

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of copper-azo complexes analogous to the target compound.

Table 1: Physicochemical and Analytical Data of a Representative Copper-Azo Complex [1]

| Parameter | Value |

| Molecular Formula | C₂₀H₁₂N₂O₈S₂Cu |

| Molecular Weight | 572.07 g/mol |

| Color | Brown |

| Yield | ~60-70% |

| Molar Conductance (Ω⁻¹ cm² mol⁻¹) | 12.5 (non-electrolyte) |

| Magnetic Moment (B.M.) | 1.82 (paramagnetic) |

Table 2: Key Spectroscopic Data of a Representative Copper-Azo Complex [1]

| Spectroscopic Technique | Key Observations | Interpretation |

| FT-IR (cm⁻¹) | ν(O-H): ~3400 (broad), ν(N=N): ~1450, ν(Cu-N): ~520, ν(Cu-O): ~480 | Coordination of copper to the azo nitrogen and hydroxyl oxygen. |

| UV-Vis (nm) | λ_max: ~480-550 | Ligand-to-metal charge transfer (LMCT) and d-d transitions. |

| ESR | g_ |

Mandatory Visualizations

Synthesis Workflow

References

Preliminary Studies on 3,3',5,5'-Tetramethylbenzidine (Einecs 280-007-5): A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of preliminary studies and applications of 3,3',5,5'-Tetramethylbenzidine (TMB), identified by EC number 259-364-6. TMB has emerged as a crucial chromogenic substrate for horseradish peroxidase (HRP) in a multitude of immunoassays, most notably the Enzyme-Linked Immunosorbent Assay (ELISA). Its widespread adoption is attributed to its high sensitivity, safety profile compared to other benzidine derivatives, and the generation of a distinct colorimetric signal. This document consolidates key data on its chemical properties, synthesis, and mechanism of action. Detailed experimental protocols for its use in ELISA are provided, along with a comparative analysis of its performance against other common substrates.

Chemical and Physical Properties

3,3',5,5'-Tetramethylbenzidine is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents such as dimethyl sulfoxide (DMSO).[1] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine |

| Synonyms | TMB, BM blue, Sure Blue TMB |

| CAS Number | 54827-17-7 |

| EC Number | 259-364-6[2] |

| Molecular Formula | C₁₆H₂₀N₂[3] |

| Molecular Weight | 240.34 g/mol [1] |

| Melting Point | 168-171 °C[4] |

| Appearance | White to pale yellow crystalline powder |

Synthesis of 3,3',5,5'-Tetramethylbenzidine

A common method for the synthesis of TMB involves the oxidative coupling of 2,6-dimethylaniline. A detailed protocol based on a patented method is outlined below.[5][6]

Experimental Protocol: Synthesis of TMB

Materials:

-

4-Bromo-2,6-dimethylaniline

-

3% Palladium on charcoal (50% paste)

-

Cetyltrimethylammonium bromide

-

32% Sodium hydroxide solution

-

Sodium formate

-

Water

-

Methanol

-

Ether

Procedure:

-

A mixture of 24.0 parts of 4-bromo-2,6-dimethylaniline, 2.0 parts of 3% palladium on charcoal (50% paste), 4.0 parts of cetyltrimethylammonium bromide, 13.5 parts of 32% sodium hydroxide solution, and 6.8 parts of sodium formate in 60 parts of water is prepared.

-

The mixture is stirred and heated to boiling under reflux for 3 hours.[5]

-

An additional 6.8 parts of sodium formate is added, and the mixture is boiled for another 3 hours. A final 6.8 parts of sodium formate is then added.

-

The reaction mixture is held at boiling under reflux for an additional 23 hours.[5]

-

The mixture is then subjected to steam distillation to recover unreacted 2,6-dimethylaniline via ether extraction.

-

After steam distillation, the reaction mixture is cooled to room temperature and filtered.

-

The residue is extracted with 60 parts of methanol for 5 hours.

-

The methanol extract is cooled to allow for the crystallization of the product.

-

The colorless crystalline precipitate of 3,3',5,5'-tetramethylbenzidine is filtered off and dried. This method yields approximately 63.3% of the final product.[5]

Mechanism of Action in Peroxidase-Based Assays

TMB serves as a chromogenic substrate for horseradish peroxidase (HRP), a widely used enzyme conjugate in immunoassays.[7] The enzymatic reaction involves the HRP-catalyzed oxidation of TMB by hydrogen peroxide (H₂O₂), leading to a detectable color change.

The reaction proceeds in a two-step, single-electron oxidation process.[8][9]

-

First Oxidation: HRP, in the presence of H₂O₂, oxidizes one molecule of TMB to a blue-green cation radical. This product has a maximum absorbance at approximately 652 nm.[8]

-

Second Oxidation: Further oxidation of the cation radical results in the formation of a yellow diimine product, which has a maximum absorbance at 450 nm.[8]

The reaction can be stopped by the addition of an acid, such as sulfuric acid (H₂SO₄), which stabilizes the yellow diimine product, allowing for accurate spectrophotometric quantification.[7]

Application in Enzyme-Linked Immunosorbent Assay (ELISA)

TMB is the most commonly used chromogenic substrate in HRP-based ELISAs due to its high sensitivity and safety profile.

Experimental Protocol: TMB-Based ELISA

Materials:

-

TMB stock solution (e.g., 1 mg/mL in DMSO)[1]

-

Phosphate-citrate buffer (pH 5.0)[1]

-

30% Hydrogen peroxide (H₂O₂)[1]

-

Stop solution (e.g., 2 M H₂SO₄)[1]

-

ELISA plate with immobilized antigen-antibody-HRP complex

-

Microplate reader

Procedure:

-

Prepare TMB working solution: Immediately before use, dilute the TMB stock solution in phosphate-citrate buffer. A common dilution is 1:10 (e.g., 1 mL of TMB stock in 9 mL of buffer). Add H₂O₂ to the diluted TMB solution to a final concentration of approximately 0.006%. For example, add 2 µL of 30% H₂O₂ to 10 mL of the diluted TMB solution.[1]

-

Substrate Incubation: Add 100 µL of the TMB working solution to each well of the ELISA plate.

-

Color Development: Incubate the plate at room temperature in the dark for 15-30 minutes, or until the desired color intensity is reached.[10] The solution will turn blue in the presence of HRP.

-

Stop Reaction: Add 50 µL of the stop solution to each well. The color will change from blue to yellow.

-

Read Absorbance: Measure the absorbance of each well at 450 nm using a microplate reader.[10]

Comparative Performance of Peroxidase Substrates

TMB is often favored over other chromogenic substrates like o-phenylenediamine (OPD) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) due to its superior sensitivity.[11][12]

| Substrate | Unstopped Product Color | Stopped Product Color | Unstopped λmax (nm) | Stopped λmax (nm) | Relative Sensitivity |

| TMB | Blue-Green | Yellow | 652[8] | 450[8] | High[12] |

| OPD | Yellow | Orange | 450 | 490 | Medium[12] |

| ABTS | Green | Green | 410 | 410 | Low[12] |

Studies have shown that TMB consistently yields higher optical density (O.D.) values compared to OPD and ABTS, both before and after the addition of a stop solution. The use of a stop solution with TMB can more than double the O.D. reading, significantly enhancing the assay's sensitivity.[12]

Conclusion

3,3',5,5'-Tetramethylbenzidine is a highly sensitive and safe chromogenic substrate that has become indispensable in HRP-based immunoassays. Its well-characterized reaction mechanism and the availability of established protocols make it a reliable tool for researchers and drug development professionals. The superior performance of TMB in terms of signal generation allows for the detection of low-abundance targets with high precision. This technical guide provides the foundational knowledge and practical protocols necessary for the successful implementation of TMB in laboratory settings.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. carlroth.com [carlroth.com]

- 3. 3,3 ,5,5 -Tetramethylbenzidine standard for GC 54827-17-7 [sigmaaldrich.com]

- 4. 3,3′,5,5′-Tetramethylbenzidine | Krackeler Scientific, Inc. [krackeler.com]

- 5. prepchem.com [prepchem.com]

- 6. CN108997139B - Synthetic method of 3,3',5,5' -tetramethyl benzidine and hydrochloride thereof - Google Patents [patents.google.com]

- 7. Why is TMB used in conjunction with HRP in ELISA? | AAT Bioquest [aatbio.com]

- 8. antibodiesinc.com [antibodiesinc.com]

- 9. Mechanism of the oxidation of 3,5,3',5'-tetramethylbenzidine by myeloperoxidase determined by transient- and steady-state kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. seracare.com [seracare.com]

In-Depth Technical Guide: Safety and Handling of Raloxifene Hydrochloride (EINECS 280-007-5)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Raloxifene Hydrochloride, identified by EINECS number 280-007-5 and CAS number 82640-04-8.[1][2][3][4] Raloxifene is a selective estrogen receptor modulator (SERM).[5][6] This document outlines its physical and chemical properties, toxicological data, handling and storage procedures, and emergency protocols to ensure safe laboratory practices.

Chemical and Physical Properties

A summary of the key physical and chemical properties of Raloxifene Hydrochloride is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Reference |

| Chemical Name | Methanone, [6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-, hydrochloride | [2][7] |

| Synonyms | Keoxifene, LY156758, Evista® | [1][3][8] |

| Molecular Formula | C₂₈H₂₇NO₄S · HCl | [4][9] |

| Molecular Weight | 510.0 g/mol | [9] |

| Physical State | Light yellow solid | [2] |

| Melting Point | 143-147 °C | [2] |

| Solubility | Insoluble in water.[6] Soluble in DMF (10 mg/ml), DMSO (15 mg/ml), and with limited solubility in a DMSO:PBS (pH 7.2) solution (1:2) at 0.3 mg/ml and Ethanol at 0.1 mg/ml. | [9] |

| Stability | Stable under normal conditions. | [7] |

Toxicological Information

Raloxifene Hydrochloride presents several health hazards that necessitate careful handling. A summary of its toxicological profile is provided in Table 2.

| Hazard Classification | GHS Classification | Details | Reference |

| Carcinogenicity | Category 2 | Suspected of causing cancer. | [1][3] |

| Reproductive Toxicity | Category 1A/1B | May damage fertility or the unborn child. May cause harm to breast-fed children. | [1][3][7] |

| Serious Eye Damage/Irritation | Category 2B | Causes eye irritation. | [7] |

| Aquatic Toxicity | Acute Category 1, Chronic Category 1 | Very toxic to aquatic life with long lasting effects. | [1] |

| Primary Irritant Effect | Skin | Generally does not irritate the skin. | [1] |

| Sensitization | No sensitizing effects known. | [1] |

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict experimental protocols is crucial when working with Raloxifene Hydrochloride. The following diagram outlines the general workflow for safe handling.

Caption: General workflow for the safe handling of chemical substances.

Engineering Controls

-

Ventilation: Handle Raloxifene Hydrochloride in a well-ventilated area. Use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below recommended exposure limits.[3]

-

Eyewash Stations and Safety Showers: Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.[3]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear safety goggles with side protection.[10]

-

Hand Protection: Wear suitable chemical-resistant gloves tested according to EN 374.[10]

-

Skin and Body Protection: Wear a lab coat.

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2]

General Hygiene Measures

-

Eating, drinking, and smoking are prohibited in the work area.[1]

-

Avoid contact with skin and eyes.[2]

-

Avoid the formation of dust and aerosols.[2]

Storage and Incompatibility

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Store locked up.[7]

-

Incompatible Materials: Avoid strong oxidizers.[7]

First-Aid Measures

The following flowchart details the appropriate first-aid response to exposure to Raloxifene Hydrochloride.

Caption: First-aid response flowchart for chemical exposure.

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[3][11]

-

Skin Contact: Immediately wash the skin with soap and plenty of water for at least 20 minutes.[3] Remove contaminated clothing.[3]

-

Eye Contact: Rinse opened eyes for several minutes under running water.[1] If eye irritation persists, get medical advice/attention.[7]

-

Ingestion: Wash out the mouth with water, provided the person is conscious.[3] Never give anything by mouth to an unconscious person.[3][11] If symptoms persist, consult a doctor.[1]

Accidental Release Measures

-

Personal Precautions: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

-

Environmental Precautions: Do not allow the product to reach the sewage system or any water course.[1] Inform respective authorities in case of seepage into a water course or sewage system.[1]

-

Containment and Cleaning: Contain the spill and collect it as appropriate.[3] Transfer to a chemical waste container for disposal in accordance with local regulations.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][11] A solid water stream may be inefficient.[1][3]

-

Special Hazards: Emits toxic fumes under fire conditions.[7]

-

Protective Equipment: Wear a self-contained breathing apparatus and full protective gear to prevent contact with skin and eyes.[3]

Disposal Considerations

Dispose of contents/container in accordance with local, regional, national, and international regulations.[7]

This technical guide is intended to provide comprehensive safety and handling information for Raloxifene Hydrochloride. It is imperative that all users read and understand the Safety Data Sheet (SDS) before working with this compound and adhere to all institutional and regulatory safety protocols.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Raloxifene hydrochloride SDS, 82640-04-8 Safety Data Sheets - ECHEMI [echemi.com]

- 3. cdn.stemcell.com [cdn.stemcell.com]

- 4. [Raloxifene Hydrochloride (200 mg)] - CAS [82640-04-8] [store.usp.org]

- 5. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Raloxifene hydrochloride | 82640-04-8 [chemicalbook.com]

- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. caymanchem.com [caymanchem.com]

- 10. carlroth.com [carlroth.com]

- 11. cdn.origene.com [cdn.origene.com]

An In-depth Technical Guide to the Spectroscopic Analysis of Einecs 280-007-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the substance identified by Einecs 280-007-5. The substance is chemically defined as "Copper, complexes with diazotized 3-amino-4-methoxybenzenesulfonic acid monosodium salt coupled with diazotized 4-nitro-1,3-benzenediamine and resorcinol, sodium salts," with the corresponding CAS number 82640-07-1. Due to the complex nature of this substance as a mixture of coordination complexes, publicly available, specific experimental spectroscopic data is limited. This guide, therefore, focuses on the expected spectroscopic properties based on the constituent molecules and the general principles of analyzing complex azo dyes. It outlines the application of key spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy—for its characterization. Detailed hypothetical data, experimental protocols, and logical workflow diagrams are provided to serve as a robust reference for researchers.

Introduction to this compound

This compound refers to a complex azo dye. Azo dyes are characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. The specific substance is a coordination complex involving copper, which chelates with the organic dye molecules. The dye itself is formed through the coupling of several components: diazotized 3-amino-4-methoxybenzenesulfonic acid, diazotized 4-nitro-1,3-benzenediamine, and resorcinol. This complexity presents a significant challenge for spectroscopic analysis, as the resulting material is a mixture of related structures rather than a single, pure compound.

A logical representation of the components forming the final dye complex is illustrated below.

Caption: Logical flow from reactants to the final copper complex.

Spectroscopic Characterization

The following sections detail the expected outcomes and methodologies for the spectroscopic analysis of this compound.

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For a complex mixture like this compound, the IR spectrum would exhibit a superposition of bands from the various components.

Expected IR Absorption Data

| Wavenumber (cm⁻¹) | Functional Group | Expected Intensity | Notes |

| 3400 - 3200 | O-H (Phenolic), N-H (Amine) | Broad, Medium | From resorcinol and amine precursors. |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak | Characteristic of the benzene rings. |

| ~1620 - 1580 | N=N Stretch (Azo) | Medium to Weak | Often weak or obscured by aromatic C=C stretches. |

| 1600 - 1450 | Aromatic C=C Stretch | Strong to Medium | Multiple bands are expected due to the various aromatic rings. |

| 1550 - 1490 | N-O Stretch (Nitro group) | Strong | Asymmetric stretch from the 4-nitro-1,3-benzenediamine moiety. |

| 1350 - 1300 | N-O Stretch (Nitro group) | Strong | Symmetric stretch. |

| 1250 - 1150 | C-O Stretch (Aryl Ether) | Strong | From the methoxy group on the benzenesulfonic acid moiety. |

| 1180 - 1140 | S=O Stretch (Sulfonate) | Strong | Asymmetric stretch from the sulfonic acid group. |

| 1080 - 1030 | S=O Stretch (Sulfonate) | Strong | Symmetric stretch. |

| ~600 - 400 | Cu-N, Cu-O Vibrations | Weak | Expected in the far-IR region due to metal-ligand coordination. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid dye powder is placed directly onto the ATR crystal.

-

Instrument Setup: The background spectrum of the clean, empty ATR crystal is recorded.

-

Data Acquisition: The sample is brought into firm contact with the crystal using a pressure clamp. The IR spectrum is then recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is baseline-corrected and the absorbance is plotted against the wavenumber.

The general workflow for obtaining an IR spectrum is depicted below.

Caption: Standard workflow for ATR-FTIR analysis of a solid sample.

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. Due to the paramagnetic nature of Cu(II), obtaining a well-resolved NMR spectrum of the final complex would be extremely challenging, leading to significant peak broadening. However, ¹H and ¹³C NMR would be invaluable for characterizing the organic ligand precursors.

Expected ¹H NMR Chemical Shifts (for the organic components in DMSO-d₆)

| Chemical Shift (ppm) | Proton Environment | Expected Multiplicity |

| 10.0 - 9.0 | Phenolic -OH | Singlet (broad) |

| 8.5 - 6.5 | Aromatic Protons | Multiplets |

| ~3.9 | Methoxy (-OCH₃) Protons | Singlet |

Expected ¹³C NMR Chemical Shifts (for the organic components in DMSO-d₆)

| Chemical Shift (ppm) | Carbon Environment |

| 160 - 140 | Aromatic carbons bonded to O, N, or S |

| 140 - 110 | Aromatic carbons |

| ~56 | Methoxy (-OCH₃) carbon |

Mass spectrometry is used to determine the mass-to-charge ratio of ions. For a complex like this compound, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be appropriate. The resulting spectrum would likely show a distribution of masses corresponding to different complexes and fragments.

Expected Mass Spectrometry Data

| m/z Range | Ion Species | Notes |

| > 500 | [Ligand + Cu]⁺/⁻, [2*Ligand + Cu]⁺/⁻ | Isotopic patterns for copper (⁶³Cu and ⁶⁵Cu) would be a key diagnostic feature. The exact mass would depend on the specific ligand structure. |

| < 500 | Fragment ions from the organic ligands | Provides structural information about the individual components. |

UV-Vis spectroscopy is particularly useful for colored compounds like azo dyes, as it provides information about electronic transitions. The spectrum of this compound is expected to show broad absorption bands in the visible region, which are responsible for its color.

Expected UV-Vis Absorption Data

| Wavelength (λ_max) | Electronic Transition | Notes |

| ~400 - 600 nm | n → π* and π → π | This broad absorption in the visible spectrum is characteristic of the extended conjugation in azo dyes.[1] |

| < 400 nm | π → π | Transitions associated with the aromatic rings. |

Experimental Protocol: UV-Vis Spectroscopy of a Solution

-

Sample Preparation: A dilute solution of the dye is prepared in a suitable solvent (e.g., water or ethanol). A typical concentration is in the range of 10⁻⁵ M.[1]

-

Instrument Setup: A cuvette containing the pure solvent is used to record a baseline (blank) spectrum.

-

Data Acquisition: The sample solution is placed in a cuvette, and the absorption spectrum is recorded over a range of approximately 200-800 nm.[2]

-

Data Analysis: The wavelength of maximum absorbance (λ_max) is identified.

The workflow for this process is as follows:

References

Unlocking New Therapeutic Avenues for Raloxifene: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of Raloxifene, a selective estrogen receptor modulator (SERM), and outlines promising areas for future research. This document is intended for researchers, scientists, and drug development professionals interested in exploring the untapped therapeutic potential of this well-established compound. While the user query specified CAS 82640-07-1, extensive database searches indicate a high probability of a typographical error, with the vast majority of scientific literature and commercial sources pointing to the closely related CAS 82640-04-8 , which corresponds to Raloxifene Hydrochloride[1][2][3][4].

Raloxifene, a second-generation SERM, is known for its tissue-specific estrogenic and anti-estrogenic effects. It acts as an estrogen agonist in bone, promoting bone density, while functioning as an antagonist in breast and uterine tissues. Currently, it is primarily indicated for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in this demographic. However, its unique mechanism of action suggests a much broader therapeutic potential.

Core Data Summary

| Property | Value | Reference |

| Chemical Name | [6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone hydrochloride | |

| Molecular Formula | C₂₈H₂₇NO₄S·HCl | [2][3] |

| Molecular Weight | 510.05 g/mol | |

| CAS Number | 82640-04-8 (for Hydrochloride) | [1][2][3][4] |

| Purity | >98.0% (T)(HPLC) |

Potential Research Areas

Neurodegenerative Diseases

Emerging evidence suggests a neuroprotective role for Raloxifene. Its ability to modulate estrogen receptors in the brain opens avenues for investigating its efficacy in diseases like Alzheimer's and Parkinson's. Research could focus on its impact on neuronal survival, inflammation, and cognitive function.

Cardiovascular Health

The estrogenic effects of Raloxifene on lipid metabolism are well-documented. Further investigation into its direct effects on vascular endothelium, plaque formation, and overall cardiovascular risk reduction in both men and women is warranted.

Novel Cancer Therapeutics

Beyond breast cancer, the anti-estrogenic properties of Raloxifene could be leveraged for other hormone-sensitive cancers. Investigating its efficacy in prostate, ovarian, and endometrial cancers, both as a monotherapy and in combination with existing treatments, presents a significant research opportunity.

Men's Health

While primarily used in women, the role of estrogen in men's health, particularly in bone metabolism and certain cancers, is increasingly recognized. Clinical studies to evaluate the safety and efficacy of Raloxifene in treating osteoporosis and hormone-sensitive cancers in men could expand its clinical utility.

Key Experimental Protocols

Raloxifene Glucuronidation Assay

This protocol is crucial for understanding the metabolism of Raloxifene.

-

Incubation: Incubate Raloxifene with human liver microsomes (or specific UGT enzymes) and UDP-glucuronic acid.

-

Termination: Stop the reaction with a cold solvent (e.g., acetonitrile).

-

Analysis: Centrifuge to pellet the protein and analyze the supernatant for Raloxifene glucuronides using LC-MS/MS.

Signaling Pathways and Workflows

The biological effects of Raloxifene are mediated through its interaction with estrogen receptors (ERα and ERβ). The binding of Raloxifene induces conformational changes in the receptor, leading to the recruitment of different co-regulators in a tissue-specific manner. This differential recruitment is the basis for its selective agonist and antagonist activities.

Caption: Raloxifene's tissue-specific mechanism of action.

Caption: Proposed workflow for investigating Raloxifene's neuroprotective effects.

This guide provides a starting point for further exploration into the multifaceted therapeutic potential of Raloxifene. The outlined research areas, experimental protocols, and conceptual diagrams are intended to inspire and facilitate novel investigations into this promising compound.

References

In-Depth Technical Guide: Copper Complex 82640-07-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Crystallographic Data

The primary source of information for copper complex 82640-07-1 is its crystal structure analysis, which reveals critical details about its three-dimensional arrangement and bonding characteristics.

In the solid state, the complex [Cu(C₁₃H₈NOS)₂] features a copper(II) ion coordinated by two bidentate 2-(2-benzothiazolyl)phenolate ligands.[1][2] The coordination occurs through the nitrogen and oxygen atoms of each ligand, resulting in a distorted tetrahedral geometry around the central copper atom.[1][2] The dihedral angle between the two N-Cu-O planes is a significant 45.1(2)°.[1][2]

The ligands themselves are nearly planar, with small dihedral angles of 4.1(4)° and 5.8(4)° between the benzothiazole ring systems and the phenol rings.[1][2] The crystal structure is further stabilized by weak intra- and intermolecular C-H⋯O hydrogen bonds.[1][2] Additionally, π-π interactions are observed between the aromatic and thiazole rings, with centroid-centroid distances of 3.626(3) Å and 3.873(3) Å, which contribute to the formation of a two-dimensional supramolecular network.[1][2]

Table 1: Crystallographic and Structural Data

| Parameter | Value |

| Chemical Formula | C₂₆H₁₆CuN₂O₂S₂ |

| Molecular Weight | 516.07 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 7.8177 (17) Å |

| b | 21.195 (5) Å |

| c | 12.495 (3) Å |

| α | 90° |

| β | 91.077 (2)° |

| γ | 90° |

| Volume | 2070.1 (8) ų |

| Z | 4 |

| Dihedral Angle (N-Cu-O planes) | 45.1 (2)° |

| Dihedral Angle (benzothiazole-phenol) | 4.1 (4)°, 5.8 (4)° |

| π-π Interaction Distances | 3.626 (3) Å, 3.873 (3) Å |

Experimental Protocols

Synthesis of Copper Complex 82640-07-1

The synthesis of the title complex involves the reaction of 2-(2-hydroxyphenyl)benzothiazole with a copper(II) salt in an ethanolic solution. The general procedure is as follows:

-

Ligand Preparation: A solution of 2-(2-hydroxyphenyl)benzothiazole (1.0 mmol) is prepared in ethanol (15 mL).

-

Basification: A 1N NaOH solution is slowly added to the ligand solution at room temperature until a pH of 8 is reached. The mixture is stirred for 6 hours.

-

Complexation: A solution of Cu(NO₃)₂·3H₂O (0.50 mmol) in ethanol (15 mL) is added to the reaction mixture.

-

Reaction: The mixture is stirred for 24 hours at room temperature.

-

Isolation: The solvent is removed to isolate the product as a dark green powder.

-

Crystallization: Single crystals suitable for X-ray diffraction can be obtained by the slow evaporation of a concentrated solution of the complex in dichloromethane at room temperature.[2]

X-ray Crystallographic Analysis

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

-

Data Collection: A Bruker SMART CCD area-detector diffractometer was used for data collection with Mo Kα radiation (λ = 0.71073 Å).

-

Absorption Correction: A multi-scan absorption correction was applied using SADABS.

-

Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow: Synthesis and Crystallographic Analysis

Caption: Workflow for the synthesis and structural analysis of the copper complex.

Conclusion and Future Directions

The available data on copper complex 82640-07-1 is currently limited to its synthesis and solid-state structure. While this information is valuable, it represents a starting point for a more in-depth understanding of its properties and potential applications. There is a clear need for theoretical studies, such as those employing Density Functional Theory (DFT), to elucidate its electronic structure, spectroscopic properties, and reactivity. Such computational investigations could provide insights into its potential as a catalyst, its role in biological systems, or its utility in the development of new materials. Researchers are encouraged to build upon the foundational experimental work summarized in this guide to explore the theoretical aspects of this intriguing copper complex.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Copper-Complex Azo Dyes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the synthesis of copper-complex azo dyes, with a focus on the general class of compounds to which Einecs 280-007-5 belongs. The specific substance, identified as "Copper, complexes with diazotized 3-amino-4-methoxybenzenesulfonic acid monosodium salt coupled with diazotized 4-nitro-1,3-benzenediamine and resorcinol, sodium salts" (CAS No. 82640-07-1), is a complex molecule for which a detailed, publicly available synthesis protocol is not available, likely due to its proprietary nature. However, the general principles for the synthesis of such dyes are well-established. These dyes are significant in various industrial applications due to their intense color, stability, and lightfastness. This document outlines a generalized synthesis protocol, presents typical quantitative data for similar reactions, and includes a visual representation of the synthesis workflow.

Introduction

Copper-complex azo dyes are a major class of synthetic organic colorants characterized by the presence of one or more azo groups (–N=N–) and a central copper ion coordinated to the dye molecule. The copper ion enhances the stability and lightfastness of the dye. These complexes are widely used in the textile industry, for printing inks, and in other applications requiring durable, vibrant colors. The synthesis of these complex dyes typically involves a multi-step process, beginning with the diazotization of aromatic amines, followed by azo coupling reactions to form the chromophore, and finally, coordination with a copper salt.

Generalized Synthesis Protocol

The synthesis of copper-complex azo dyes can be broadly divided into three main stages: Diazotization, Azo Coupling, and Metallization. The specific reactants for this compound are 3-amino-4-methoxybenzenesulfonic acid, 4-nitro-1,3-benzenediamine, and resorcinol.

Stage 1: Diazotization of Aromatic Amines

The first step is the conversion of primary aromatic amines into diazonium salts. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

Experimental Protocol:

-

An aromatic amine (e.g., 3-amino-4-methoxybenzenesulfonic acid and 4-nitro-1,3-benzenediamine) is dissolved or suspended in an acidic solution, commonly hydrochloric acid or sulfuric acid.

-

The mixture is cooled to 0-5 °C in an ice bath with constant stirring.

-

A solution of sodium nitrite (NaNO₂) in water is added dropwise to the amine solution. The temperature must be carefully maintained below 5 °C to prevent the decomposition of the diazonium salt.

-

The reaction is stirred for a period of 30 to 60 minutes to ensure complete formation of the diazonium salt. The completion of the reaction can be monitored using starch-iodide paper to detect the presence of excess nitrous acid.

Stage 2: Azo Coupling

The diazonium salt solution is then reacted with a coupling component, which is typically an activated aromatic compound such as a phenol, naphthol, or another aromatic amine. For this compound, resorcinol is a coupling component.

Experimental Protocol:

-

The coupling agent (e.g., resorcinol) is dissolved in an alkaline solution, such as aqueous sodium hydroxide, to activate it for the electrophilic substitution reaction.

-

The solution of the coupling agent is also cooled to 0-5 °C.

-

The cold diazonium salt solution from Stage 1 is added slowly to the cold solution of the coupling agent with vigorous stirring.

-

The pH of the reaction mixture is carefully controlled, as it is crucial for the success of the coupling reaction. The optimal pH is typically in the range of 4-9, depending on the specific reactants.

-

The reaction mixture is stirred for several hours, during which the azo dye precipitates from the solution.

-

The precipitated dye is then isolated by filtration and washed with water to remove any unreacted starting materials and salts.

Stage 3: Metallization with Copper

The final step is the formation of the copper complex. The azo dye is treated with a copper salt, which coordinates to the dye molecule.

Experimental Protocol:

-

The synthesized azo dye is suspended in a suitable solvent, such as water or an alcohol-water mixture.

-

A solution of a copper salt, typically copper(II) sulfate (CuSO₄) or copper(II) chloride (CuCl₂), is added to the dye suspension.

-

The reaction mixture is heated, often to a temperature between 80-100 °C, and stirred for several hours to facilitate the complexation reaction.

-

The pH of the mixture may be adjusted to promote the formation of the complex.

-

After the reaction is complete, the copper-complex azo dye is isolated by filtration, washed with water, and dried.

Quantitative Data

The following table provides a general overview of the stoichiometry for the synthesis of a hypothetical copper-complex azo dye, illustrating the typical molar ratios of reactants.

| Reactant/Component | Role | Typical Molar Ratio |

| Primary Aromatic Amine | Diazotizable Component | 1.0 |

| Sodium Nitrite | Diazotizing Agent | 1.0 - 1.1 |

| Hydrochloric Acid | Acidic Medium | 2.0 - 3.0 |

| Coupling Component | Azo Coupling Partner | 1.0 |

| Sodium Hydroxide | Alkaline Medium for Coupling | 1.0 - 2.0 |

| Copper(II) Sulfate | Metallizing Agent | 0.5 - 1.0 |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of copper-complex azo dyes.

Caption: Generalized workflow for the synthesis of copper-complex azo dyes.

Applications

Copper-complex azo dyes are valued for their high molar extinction coefficients, excellent thermal and light stability, and good solubility in various solvents. Their primary applications include:

-

Textile Dyeing: Providing vibrant and long-lasting colors for natural and synthetic fibers.

-

Printing Inks: Used in high-quality printing inks due to their color intensity and durability.

-

Coatings and Paints: Imparting color to various coatings and paints.

-

Plastics and Polymers: Used as colorants in the manufacturing of plastics.

Conclusion

While a specific, detailed synthesis protocol for this compound is not publicly available, the general principles of azo dye synthesis provide a clear framework for its production. The process involves a sequence of diazotization, azo coupling, and metallization reactions. The resulting copper-complex azo dyes are of significant industrial importance due to their desirable properties as colorants. Researchers and professionals in drug development should be aware of this class of compounds, particularly in the context of potential impurities or metabolites if these dyes are used in materials that come into contact with biological systems.

Application Notes and Protocols for Einecs 280-007-5 (Sodium 3-Sulfobenzoate) in Catalytic Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Einecs 280-007-5, chemically known as Sodium 3-sulfobenzoate, is a versatile organic compound with the CAS number 17625-03-5. While not typically employed as a primary catalyst, it serves as a crucial modifying agent and comonomer in various catalytic reactions, particularly in the synthesis of specialty polymers. Its unique structure, featuring both a carboxylate and a sulfonate group on a benzene ring, imparts desirable properties to catalytic systems and the resulting products.

These application notes provide an overview of the use of Sodium 3-sulfobenzoate and its derivatives in catalytic reactions, with a focus on polyester synthesis. Detailed protocols, data, and workflow visualizations are presented to guide researchers in leveraging this compound for the development of advanced materials.

Key Application Area: Modifier in Catalytic Polymerization of Polyesters

Sodium 3-sulfobenzoate, often in the form of its dimethyl ester derivative, sodium dimethyl 5-sulfoisophthalate (SIPM), is widely used as a comonomer to introduce ionic functional groups into the backbone of polyesters like polyethylene terephthalate (PET). This modification enhances the dyeability of the polymer with cationic dyes, improves hydrophilicity, and influences other material properties. The synthesis of these copolyesters involves catalytic transesterification and polycondensation reactions.

Catalytic System and Signaling Pathway

The introduction of sulfoisophthalate units into the polyester chain is achieved through a two-stage catalytic process:

-

Transesterification: In the initial stage, a transesterification reaction occurs between the primary monomers (e.g., dimethyl terephthalate and ethylene glycol) and the sulfoisophthalate comonomer. This reaction is typically catalyzed by metal acetates, such as zinc acetate (Zn(Ac)₂).

-

Polycondensation: The second stage involves the polycondensation of the oligomers formed during transesterification. This step is usually catalyzed by compounds like antimony trioxide (Sb₂O₃) or titanium-based catalysts, leading to the formation of a high molecular weight copolyester.

The sulfonate groups do not directly participate in the catalytic cycle but are incorporated into the polymer backbone, thereby modifying the final properties of the material.

Application Notes and Protocols for the Characterization of Copper Complex Mixture 82640-07-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical identifier CAS RN 82640-07-1 does not refer to a single, discrete copper complex. Instead, it designates a substance of Unknown or Variable composition, Complex reaction products, or Biological materials (UVCB). The specific designation for this CAS number is "Copper, complexes with diazotized 3-amino-4-methoxybenzenesulfonic acid monosodium salt coupled with diazotized 4-nitro-1,3-benzenediamine and resorcinol, sodium salts" . This indicates a complex mixture resulting from a multi-step synthesis process involving diazotization and coupling reactions to form various azo dye ligands that are subsequently complexed with copper.

Given the UVCB nature of this substance, a detailed experimental setup for a single, defined molecule cannot be provided. Instead, these application notes offer a comprehensive framework and general protocols for the systematic characterization and evaluation of this complex mixture. The methodologies outlined below are designed to provide a thorough understanding of the mixture's composition, physicochemical properties, and potential biological activities.

Data Presentation: Physicochemical Properties of Related Azo Dye-Copper Complexes

Due to the complex and variable nature of CAS RN 82640-07-1, specific quantitative data for this exact mixture is not available in the public domain. However, the following table summarizes typical data for well-characterized copper(II) complexes with azo dye ligands, which can serve as a reference for the expected ranges of key parameters.

| Parameter | Typical Values for Copper(II)-Azo Dye Complexes | Analytical Technique | Reference |

| Molar Absorptivity (ε) | 104 - 105 L mol-1 cm-1 | UV-Visible Spectroscopy | [1] |

| Wavelength of Max. Abs. (λmax) | 400 - 600 nm | UV-Visible Spectroscopy | [2] |

| Metal-to-Ligand Stoichiometry | 1:1 or 1:2 | Spectrophotometric Titration, Elemental Analysis | [3][4] |

| Formation/Stability Constants (log β) | Varies widely based on ligand structure | Potentiometric or Spectrophotometric Titration | [1] |

| Redox Potential (E1/2) | Varies (often quasi-reversible) | Cyclic Voltammetry | [5] |

| IR Stretching Frequencies (cm-1) | ν(N=N): ~1400-1450, ν(M-N): ~400-500, ν(M-O): ~500-600 | Fourier-Transform Infrared (FTIR) Spectroscopy | [2][6] |

Experimental Protocols

Physicochemical Characterization of the UVCB Mixture

Objective: To obtain a comprehensive profile of the chemical composition and physical properties of the complex mixture.

Methodology: A tiered approach is recommended, starting with bulk characterization and moving towards separation and identification of major components.

dot

Caption: Workflow for the physicochemical characterization of a UVCB substance.

1.1. Spectroscopic Analysis

-

UV-Visible Spectroscopy:

-

Prepare a stock solution of the UVCB sample in a suitable solvent (e.g., DMSO, DMF, or water).

-

Perform serial dilutions to find a concentration that gives an absorbance within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

Scan the sample across a wavelength range of 200-800 nm to identify all absorption maxima (λmax). The region of 400-600 nm is characteristic for azo dyes.[2]

-

This provides a "fingerprint" of the mixture and can be used for quality control.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Prepare the sample as a KBr pellet or use a diamond ATR accessory for a solid sample.

-

Acquire the spectrum from 4000 to 400 cm-1.

-

Identify characteristic peaks for functional groups: O-H stretching (phenolic), N=N stretching (azo), C=C stretching (aromatic), SO3 stretching (sulfonate), and low-frequency bands corresponding to Cu-N and Cu-O vibrations.[2][6]

-

1.2. Compositional and Thermal Analysis

-

Elemental Analysis:

-

Submit a dried, homogenous sample for elemental analysis to determine the percentage of Carbon, Hydrogen, Nitrogen, and Sulfur.

-

Use Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS) to quantify the copper and sodium content.

-

This data helps to approximate an average empirical formula for the mixture.

-

-

Thermogravimetric Analysis (TGA):

-

Place a small, known weight of the sample in the TGA furnace.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min).

-

Record the weight loss as a function of temperature to determine thermal stability, decomposition points, and the presence of solvent or water molecules.[7]

-

1.3. Separation and Identification

-

High-Performance Liquid Chromatography (HPLC):

-

Develop a separation method using a reverse-phase column (e.g., C18) and a suitable mobile phase gradient (e.g., water/acetonitrile with a buffer).

-

Monitor the elution profile with a photodiode array (PDA) detector to obtain UV-Vis spectra for each separated peak, which can help group similar components.

-

This technique can reveal the complexity of the mixture and the relative abundance of its components.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Couple the HPLC system to a mass spectrometer (e.g., ESI-Q-TOF).

-

Analyze the separated components to obtain their mass-to-charge ratios (m/z).

-

Use high-resolution mass spectrometry to determine the elemental composition of the major components and their fragmentation patterns to aid in structural elucidation.

-

Biological Activity Screening

Objective: To assess the potential antimicrobial and cytotoxic effects of the copper complex mixture.

dot

Caption: Workflow for screening the biological activity of a complex mixture.

2.1. Antimicrobial Activity Protocol (Broth Microdilution Method)

-

Preparation: Prepare a stock solution of the UVCB sample in sterile DMSO. In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).[8]

-

Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well. Include positive (microbe only) and negative (medium only) controls.

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the sample that completely inhibits visible growth of the microorganism.[9]

-

MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), plate aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in no colony formation after incubation.[9]

2.2. In Vitro Cytotoxicity Protocol (MTT Assay)

-

Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a normal cell line (e.g., human dermal fibroblasts) in appropriate media until they reach 80% confluency.[10][11]

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of the UVCB sample (prepared from a stock in DMSO and diluted in culture medium). Include untreated cells and solvent controls.

-

Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[11]

-

Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at ~570 nm using a microplate reader.

-